molecular formula C10H22Cl2N2O2S B2933879 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride CAS No. 2288708-80-3

4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride

Cat. No.: B2933879
CAS No.: 2288708-80-3
M. Wt: 305.26
InChI Key: YAQSUQNMBPSFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2S and its molecular weight is 305.26. The purity is usually 95%.
BenchChem offers high-quality 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)thiane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c13-15(14)8-2-10(3-9-15)12-6-1-4-11-5-7-12;;/h10-11H,1-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSUQNMBPSFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Q & A

Q. What are the recommended safety protocols for handling and storing 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride in laboratory settings?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to avoid inhalation exposure. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .
  • Storage: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis. Stability data from related diazepane derivatives suggest degradation rates increase above 25°C .

Q. What synthetic routes are commonly employed to prepare 4-(1,4-Diazepan-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride?

Methodological Answer:

  • Step 1: React 1,4-diazepane with thietane-1,1-dione in anhydrous dichloromethane at 0–5°C under nitrogen. Catalytic triethylamine (0.5 eq) accelerates the nucleophilic substitution .
  • Step 2: Purify the product via recrystallization from ethanol/water (3:1). Confirm purity (>98%) using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Step 3: Convert the free base to the dihydrochloride salt by bubbling HCl gas into an ice-cold ethanol solution. Isolate via vacuum filtration .

Q. How can researchers analytically characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to verify substituent positions and salt formation (e.g., HCl protons at ~12 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 292.2) .
  • Elemental Analysis: Verify chloride content (theoretical: ~24.3%) via titration or ion chromatography .

Q. What factors influence the compound’s stability during experimental workflows?

Methodological Answer:

  • pH: Stability decreases in alkaline conditions (pH > 8) due to dehydrochlorination. Use buffered solutions (pH 4–6) for aqueous experiments .
  • Temperature: Degradation accelerates above 30°C. Conduct short-term experiments at 20–25°C with refrigeration for long-term storage .
  • Light: Photooxidation risks require amber glassware or light-blocking containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to diazepine receptors. Parameterize force fields (e.g., OPLS4) for accurate ligand-receptor affinity predictions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers, using CHARMM36m for membrane proteins .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

Q. How should researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

  • Systematic Review: Follow EPA’s literature search framework (e.g., prioritize peer-reviewed databases like PubMed, Scopus) to aggregate and weight evidence by study quality .
  • Meta-Analysis: Apply random-effects models to reconcile variability in LD50 values, adjusting for covariates like solvent choice or animal models .
  • Mechanistic Studies: Use in vitro assays (e.g., Ames test, micronucleus) to clarify genotoxicity pathways and contextualize in vivo discrepancies .

Q. What mechanistic insights exist for its interaction with enzymes or receptors?

Methodological Answer:

  • Kinetic Assays: Measure KiK_i values via competitive inhibition assays (e.g., fluorogenic substrates for cytochrome P450 isoforms) .
  • Structural Biology: Co-crystallize the compound with human serum albumin (HSA) or GABA receptors to identify binding pockets via X-ray diffraction .
  • Mutagenesis: Introduce point mutations (e.g., T236A in GABA-A receptors) to isolate critical interaction residues .

Q. How can researchers assess its environmental fate and degradation pathways?

Methodological Answer:

  • Fate Modeling: Use EPI Suite to predict biodegradation half-lives and soil adsorption coefficients (KocK_{oc}) .
  • Advanced Oxidation: Test hydroxyl radical-mediated degradation via Fenton reactions, analyzing intermediates by LC-QTOF-MS .
  • Ecotoxicology: Conduct algal growth inhibition tests (OECD 201) to determine EC50 values for aquatic toxicity .

Q. What strategies optimize its synthesis for high-throughput or green chemistry applications?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors with immobilized catalysts (e.g., silica-supported triethylamine) to reduce reaction time and waste .
  • Solvent Screening: Use COSMO-RS simulations to identify bio-based solvents (e.g., cyclopentyl methyl ether) with comparable polarity to dichloromethane .
  • Process Control: Apply PAT tools (e.g., in-line FTIR) for real-time monitoring of HCl gas saturation during salt formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.